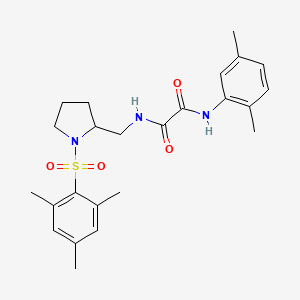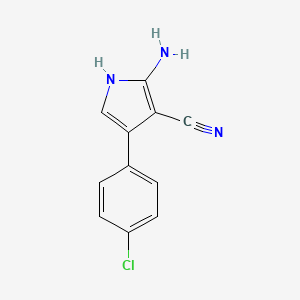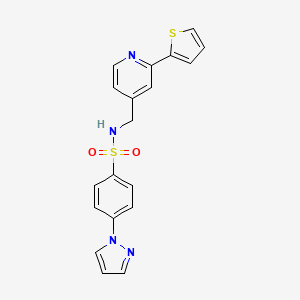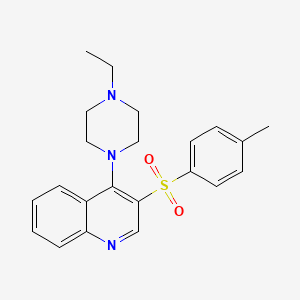![molecular formula C22H23NO4S2 B2382630 Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946234-95-3](/img/structure/B2382630.png)
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C19H19NO4S2. It has an average mass of 389.488 Da and a monoisotopic mass of 389.075562 Da . This compound is used in scientific research due to its unique structure, which allows for diverse applications, ranging from drug development to material science.
Scientific Research Applications
Novel Heterocyclic Disperse Dyes
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives have been synthesized and found effective in dyeing polyester fibers, showing very good fastness properties except for photostability. These compounds contribute to the development of new monoazo disperse dyes offering a range of colors and good levelness on polyester fabric (O. Iyun et al., 2015).
Antiproliferative Activity in Cancer Research
A novel series of thiophene derivatives has been tested for antiproliferative activity, showing significant activity against breast and colon cancer cell lines. These findings point to the potential of thiophene derivatives in developing new cancer treatments (M. Ghorab et al., 2013).
Functionalized Thiophenes for Material Science
Research on 3,4-ethylenedioxythiophene functionalization with tetrathiafulvalene highlights its synthetic utility and selectivity in esterification processes, contributing to the advancement of material science through the development of conductive polymers (Lei Zhang et al., 2014).
Antimicrobial Applications
Bifunctional thiophene derivatives have shown promising antimicrobial activities, offering potential for new antimicrobial agent development. The versatility of thiophene chemistry enables the synthesis of compounds with significant biological activity (A. Abu‐Hashem et al., 2011).
Synthesis of Photochromic Diarylethenes
The base-induced aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate leading to photochromic diarylethene demonstrates the compound's utility in creating photoactive compounds. This process allows for chemical modifications to produce compounds with desired properties, contributing to advancements in photochemistry (A. Lvov et al., 2017).
properties
IUPAC Name |
ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(19(13-28-20)17-9-6-14(2)7-10-17)29(25,26)23-18-11-8-15(3)16(4)12-18/h6-13,23H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSOLVAIWBQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)



![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)



